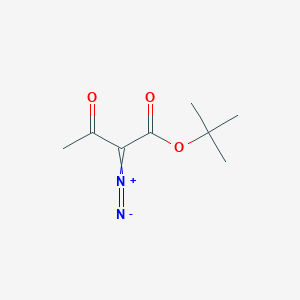
Reactive Yellow 37
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reactive Yellow 37 is a synthetic dye belonging to the class of reactive dyes, which are known for their ability to form covalent bonds with substrates, particularly cellulosic fibers. This compound is widely used in the textile industry for dyeing cotton and other cellulosic materials due to its bright yellow hue and excellent fastness properties. The molecular formula of Reactive Yellow 37 is C22H16N4Na2O9S3, and it has a molecular weight of 622.56 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Reactive Yellow 37 typically involves the reaction of a diazonium salt with a coupling component. The diazonium salt is prepared by diazotizing an aromatic amine in the presence of sodium nitrite and hydrochloric acid. The coupling component, often a phenol or an aromatic amine, is then reacted with the diazonium salt under alkaline conditions to form the azo dye.
Industrial Production Methods: In industrial settings, the production of Reactive Yellow 37 involves large-scale diazotization and coupling reactions. The process is carefully controlled to ensure high yield and purity of the dye. The final product is usually isolated by filtration, washed to remove impurities, and dried to obtain the dye in powder form .
Analyse Des Réactions Chimiques
Types of Reactions: Reactive Yellow 37 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of various degradation products.
Reduction: Reactive Yellow 37 can be reduced to form amines and other reduced species.
Substitution: The reactive groups in the dye can participate in nucleophilic substitution reactions, particularly with hydroxyl and amino groups in fibers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: The dye reacts with nucleophiles like hydroxyl and amino groups under alkaline conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids and other oxidized species, while reduction typically yields amines .
Applications De Recherche Scientifique
Reactive Yellow 37 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Mécanisme D'action
The primary mechanism of action of Reactive Yellow 37 involves the formation of covalent bonds with substrates. The dye contains reactive groups that can form covalent bonds with hydroxyl and amino groups in fibers, leading to strong attachment and excellent fastness properties. The molecular targets include cellulose in cotton fibers and proteins in wool and silk. The pathways involved in the dyeing process include nucleophilic substitution and addition reactions .
Comparaison Avec Des Composés Similaires
Comparison with Other Reactive Dyes: Reactive Yellow 37 is similar to other reactive dyes in its ability to form covalent bonds with substrates. it is unique in its specific hue and fastness properties. Similar compounds include:
Reactive Yellow 86: Known for its bright yellow color and good fastness properties.
Reactive Yellow 145: Used for dyeing cotton and other cellulosic fibers with excellent wash fastness.
Reactive Yellow 17: Another reactive dye with similar applications but different chemical structure and properties.
Reactive Yellow 37 stands out due to its specific molecular structure, which imparts unique dyeing properties and makes it suitable for a wide range of applications.
Propriétés
Numéro CAS |
12237-16-0 |
|---|---|
Formule moléculaire |
Cl3DyH12O6 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




